sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced phosphinate compounds.
Substitution: The compound can undergo substitution reactions where the amino or carboxymethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphinate derivatives, which have applications in different fields such as agriculture, medicine, and materials science .
Scientific Research Applications
Sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a diagnostic agent in medical imaging.
Industry: Applied in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate involves its interaction with various molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, influencing metabolic processes and enzyme activities. It also plays a role in the stabilization of certain molecular structures, enhancing their functionality .
Comparison with Similar Compounds
Similar Compounds
Creatine phosphate: Similar in structure but lacks the sodium and phosphinate groups.
Phosphocreatine: Another related compound with similar biochemical properties but different molecular composition
Uniqueness
Sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biochemical properties. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXMAYWIASUPMV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)[O-])N.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)(O)[O-])/N.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3NaO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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